3-methoxy-N-(2-methylpentyl)aniline
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-methoxy-N-(2-methylpentyl)aniline |
InChI |
InChI=1S/C13H21NO/c1-4-6-11(2)10-14-12-7-5-8-13(9-12)15-3/h5,7-9,11,14H,4,6,10H2,1-3H3 |
InChI Key |
CTFBOVZINNYGLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Methylation of 3-Hydroxyaniline Derivatives
One established method for preparing 3-methoxyaniline derivatives involves methylation of 3-hydroxyaniline (m-aminophenol) using methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions.
- Procedure Overview:
- Starting material: 3-hydroxyaniline
- Methylating agent: Dimethyl sulfate
- Base: Sodium hydroxide or potassium tert-butoxide
- Solvent: Often tetrahydrofuran (THF) or aqueous alkaline medium
- Temperature: 0–60 °C
- Reaction time: 0.5–3.5 hours
This method yields 3-methoxyaniline with high efficiency and mild reaction conditions without the need for catalysts, as demonstrated in patent CN101343238A.
N-Alkylation with 2-Methylpentyl Halides
After obtaining 3-methoxyaniline, the nitrogen atom can be alkylated with 2-methylpentyl halides (e.g., bromide or chloride) via nucleophilic substitution.
- Typical Conditions:
- Base: Potassium carbonate or sodium hydride to deprotonate the amine
- Alkylating agent: 2-methylpentyl bromide or chloride
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
This step selectively introduces the 2-methylpentyl group on the nitrogen, yielding this compound.
Alternative One-Pot or Catalytic Methods
Recent advances in catalytic methods allow the direct synthesis of N-alkylated anilines with substituted aromatic rings under milder, more sustainable conditions:
Brønsted Acidic Ionic Liquid Catalysis:
- Catalysts such as [bsmim][NTf2] have been used for Friedel-Crafts type alkylations of anilines with aldehydes, enabling synthesis of triarylmethanes and related compounds under metal- and solvent-free conditions.
- Although this method is more commonly applied to triarylmethane synthesis, its principles can be adapted for selective N-alkylation with appropriate substrates.
Data Table: Representative Preparation Conditions and Yields
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic aromatic proton shifts, methoxy singlet (~3.7 ppm), and alkyl chain multiplets.
- ^13C NMR confirms aromatic carbons, methoxy carbon (~55 ppm), and alkyl carbons.
Research Findings and Notes
- The methylation of hydroxyanilines using dimethyl sulfate is well-established, offering a cost-effective and mild route to methoxy-substituted anilines without requiring catalysts.
- N-alkylation efficiency depends on the base and solvent system; potassium tert-butoxide in anhydrous THF provides excellent yields and clean reactions.
- Ionic liquid catalysis offers a green alternative with high yields and recyclability, although it is more commonly applied to triarylmethane synthesis; adaptation for N-alkylation is promising.
- Careful control of reaction temperature and stoichiometry is crucial to avoid overalkylation or side reactions.
- Purification typically involves column chromatography using petroleum ether/ethyl acetate mixtures.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-methylpentyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-methoxy-N-(2-methylpentyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methylpentyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and amino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Methoxy-N-(4-methylpentan-2-yl)aniline (6a)
- Structure : Differs in the alkyl substituent (4-methylpentan-2-yl vs. 2-methylpentyl).
- Synthesis: Prepared via reductive amination of 4-methyl-2-pentanone and m-anisidine, yielding 72% with 80% enantiomeric excess .
- Key Data :
3-Methoxy-N-(3-phenylpropyl)aniline (3ah)
- Structure : Contains a 3-phenylpropyl group instead of 2-methylpentyl.
- Synthesis : Achieved via metal-free N-arylation in toluene (66% yield) .
3-Methoxy-N-(1-phenylethyl)aniline (3y)
- Structure : Features a phenylethyl substituent.
- Synthesis : Copper-catalyzed coupling at 50°C (56% yield) .
- Regioselectivity : Steric hindrance from the phenyl group may lower yields compared to aliphatic analogues .
Physicochemical Properties
<sup>a</sup> Estimated using fragment-based methods.
<sup>b</sup> Assumed based on structural similarity to 6a.
Stability and Functional Group Compatibility
Alkyl vs. Aryl Substituents :
Heteroatom Incorporation :
- Sulfur-containing analogues (e.g., 3-Methoxy-N-(4-methoxyphenyl)-N-methyl-2-(phenylthio)aniline, 3z) exhibit unique reactivity in thioamination reactions (74% yield) .
Biological Activity
3-Methoxy-N-(2-methylpentyl)aniline is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in the field of medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C13H19NO2. Its structure features a methoxy group (-OCH₃) attached to an aniline base, with a branched alkyl chain (2-methylpentyl) contributing to its lipophilicity. This structural configuration is believed to influence its biological activity by enhancing membrane permeability and modulating interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the alkylation of an aniline derivative followed by methoxylation. Common methods include:
- Alkylation : Using 2-methylpentyl bromide in the presence of a base such as potassium carbonate.
- Methoxylation : Employing methyl iodide and a suitable base to introduce the methoxy group.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research involving various N-aryl derivatives demonstrated their effectiveness against multiple cancer cell lines, including:
- CNS Cancer Cell Lines : Notably sensitive to certain derivatives, with growth inhibition percentages reaching up to 41.25% in specific tests .
- Other Cancer Types : Compounds showed varying degrees of effectiveness against lung, ovarian, and melanoma cancers, indicating broad-spectrum potential .
Table 1: Anticancer Activity Overview
| Compound | Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| This compound | SNB-75 | 41.25% |
| Similar Derivative X | UO-31 | 30.14% |
| Similar Derivative Y | EKVX | 26.61% |
The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as:
- Tubulin Binding : Similar compounds have shown effective binding to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
- Antioxidant Properties : Some derivatives demonstrate antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress within cells.
Case Studies
- In Vitro Studies : A study assessed the anticancer effects of several aniline derivatives, including compounds structurally related to this compound. The results indicated significant inhibition of cell proliferation in sensitive cancer lines, emphasizing the potential therapeutic applications of these compounds .
- Molecular Docking Studies : Computational analyses have suggested that the binding affinity of similar compounds to key biological targets is promising. For instance, docking scores indicate strong interactions with tubulin-binding sites, supporting experimental findings regarding their anticancer activity .
Q & A
What are the common synthetic routes for 3-methoxy-N-(2-methylpentyl)aniline, and how can reaction conditions be optimized for yield?
Methodological Answer:
A widely used approach involves nucleophilic substitution or transition-metal-free coupling reactions. For example, sulfenamide-mediated thioamination of arynes (e.g., using 3-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate) can yield substituted anilines. Optimizing reaction parameters like temperature (e.g., 25°C), solvent (DME), and stoichiometric ratios (e.g., 1.1:1 molar ratio of triflate to sulfenamide) enhances yield . Alternatively, reductive alkylation of aniline derivatives with 2-methylpentyl halides in the presence of catalysts (e.g., NaBH₄) under inert atmospheres can achieve >70% yields. Monitoring reaction progress via TLC and using flash chromatography for purification ensures product integrity .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Methodological Answer:
- ¹H-NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and N-alkyl chain protons (δ 1.0–2.5 ppm). Splitting patterns (e.g., triplets for methylpentyl groups) confirm substitution .
- IR : Stretching frequencies for N-H (3300–3500 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~235 for C₁₃H₂₁NO) and fragmentation patterns (e.g., loss of methylpentyl groups) aid structural confirmation .
How can computational modeling predict the reactivity and stability of this compound under environmental conditions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as HOMO-LUMO gaps, to predict susceptibility to oxidation or electrophilic attack. Molecular dynamics simulations assess stability in aqueous environments by analyzing solvation energies and hydrogen-bonding interactions . For photostability, time-dependent DFT (TD-DFT) evaluates UV-Vis absorption spectra and excited-state decay pathways .
What strategies resolve contradictions between experimental and computational data on degradation pathways of aniline derivatives?
Methodological Answer:
- Mechanistic Validation : Combine HPLC-MS to identify degradation intermediates with computational models (e.g., transition state theory) to verify proposed pathways .
- Isotopic Labeling : Use ¹³C-labeled aniline derivatives to track carbon flow during biodegradation, reconciling discrepancies between experimental half-lives and predicted kinetic models .
- Sensitivity Analysis : In Box-Behnken experimental designs, vary parameters (pH, catalyst loading) to identify outliers and refine computational assumptions .
What protocols ensure safe handling and storage of this compound in laboratories?
Methodological Answer:
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent oxidation. Use desiccants to avoid moisture-induced hydrolysis .
- Handling : Work in fume hoods with PPE (nitrile gloves, lab coats). Neutralize spills with activated carbon or silica gel, followed by ethanol rinsing .
- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess decomposition .
How can Box-Behnken experimental design optimize photocatalytic degradation of this compound?
Methodological Answer:
A three-factor Box-Behnken design (e.g., pH, catalyst concentration, irradiation time) identifies optimal degradation conditions. For MnFe₂O₄/Zn₂SiO₄ catalysts, central composite runs revealed pH 7.5, 1.5 g/L catalyst, and 120-minute UV exposure achieve >90% degradation. Response surface methodology (RSM) models the interaction effects, while ANOVA validates statistical significance (p < 0.05) .
What role does the methoxy substituent play in the electronic structure of this compound?
Methodological Answer:
The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring via resonance. This lowers the ionization potential (evident in cyclic voltammetry) and enhances nucleophilicity at the para position. Compared to non-methoxy analogs, this substituent reduces oxidative degradation rates by stabilizing radical intermediates .
How can isotopic labeling track biodegradation intermediates of this compound?
Methodological Answer:
- ¹⁵N-Labeling : Synthesize 3-methoxy-N-(2-methylpentyl)-¹⁵N-aniline via ¹⁵NH₄Cl in reductive amination. Monitor ¹⁵N-enriched intermediates (e.g., hydroxylamines) using GC-MS or NMR .
- Deuterated Analogs : Replace methylpentyl hydrogens with deuterium to study C-H bond cleavage kinetics via mass isotopomer analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
